2-(Methylamino)-1-phenylpropyl 4-oxopentanoate
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Overview
Description
2-(Methylamino)-1-phenylpropyl 4-oxopentanoate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylamino group, a phenylpropyl group, and a 4-oxopentanoate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate typically involves a multi-step process. One common method includes the reaction of 2-(Methylamino)-1-phenylpropane with 4-oxopentanoic acid under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-phenylpropyl 4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
2-(Methylamino)-1-phenylpropyl 4-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxopentanoate: Shares the 4-oxopentanoate moiety but lacks the methylamino and phenylpropyl groups.
4-oxopentanoate: Similar in structure but simpler, lacking the additional functional groups.
Uniqueness
2-(Methylamino)-1-phenylpropyl 4-oxopentanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
[2-(methylamino)-1-phenylpropyl] 4-oxopentanoate |
InChI |
InChI=1S/C15H21NO3/c1-11(17)9-10-14(18)19-15(12(2)16-3)13-7-5-4-6-8-13/h4-8,12,15-16H,9-10H2,1-3H3 |
InChI Key |
SDERVCYTJVOPPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC |
Origin of Product |
United States |
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